molecular formula C18H9FO4S2 B11417427 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate

Cat. No.: B11417427
M. Wt: 372.4 g/mol
InChI Key: YETOISQTYPGYKW-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a unique structure that combines a fluorophenyl group, a benzoxathiol moiety, and a thiophene carboxylate group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach includes the use of fluorinated thiophenes, where the thiophene ring is functionalized with fluorine atoms through direct fluorination or heterocyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium in Suzuki–Miyaura coupling reactions, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the fluorophenyl group .

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is unique due to its combination of a fluorophenyl group, a benzoxathiol moiety, and a thiophene carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H9FO4S2

Molecular Weight

372.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate

InChI

InChI=1S/C18H9FO4S2/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)23-18(21)25-15)22-17(20)14-2-1-7-24-14/h1-9H

InChI Key

YETOISQTYPGYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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